N2,N6-Di-Cbz Avizafone
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Overview
Description
N2,N6-Di-Cbz Avizafone is a novel synthetic compound belonging to the family of heterocyclic compounds known as aminopyridines. It has been studied for its potential medicinal applications due to its ability to act as a ligand for various proteins and receptors, as well as its ability to modulate the activity of several enzymes. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N2,N6-Di-Cbz Avizafone.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of N2,N6-Di-Cbz Avizafone can be achieved through a multi-step process involving protection, coupling, and deprotection reactions.
Starting Materials
Avizafone, N,N-Di-Boc-1,6-diaminohexane, Benzyl chloroformate, Diisopropylethylamine, Methanol, Dichloromethane, Hydrochloric acid, Sodium bicarbonate, Sodium chloride, Anhydrous magnesium sulfate
Reaction
Protection of the amine groups of N,N-Di-Boc-1,6-diaminohexane with benzyl chloroformate and diisopropylethylamine in dichloromethane to form N,N-Di-Boc-N2,N6-Di-Bzl-1,6-diaminohexane, Coupling of N,N-Di-Boc-N2,N6-Di-Bzl-1,6-diaminohexane with Avizafone in methanol using hydrochloric acid as a catalyst to form N2,N6-Di-Bzl Avizafone, Deprotection of the benzyl groups using sodium bicarbonate in methanol to form N2,N6-Di-Cbz Avizafone, Purification of the product using dichloromethane, sodium chloride, and anhydrous magnesium sulfate
Mechanism Of Action
N2,N6-Di-Cbz Avizafone acts as a ligand for various proteins and receptors, which allows it to modulate the activity of several enzymes. It binds to the 5-HT2A receptor, the 5-HT2B receptor, and the 5-HT7 receptor, which are involved in the regulation of serotonin levels in the brain. It also binds to the MAO, COX, and PDE enzymes, which are involved in the metabolism of serotonin.
Biochemical And Physiological Effects
N2,N6-Di-Cbz Avizafone has been shown to have a number of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to improved mood and cognitive functioning. It has also been shown to reduce inflammation, reduce pain, and improve sleep quality.
Advantages And Limitations For Lab Experiments
N2,N6-Di-Cbz Avizafone has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is easy to synthesize, which makes it an attractive option for laboratory experiments. However, it is not very stable and has a short shelf life, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for the use of N2,N6-Di-Cbz Avizafone. One potential area of research is in the use of N2,N6-Di-Cbz Avizafone as a drug for the treatment of depression and anxiety. Another potential area of research is in the use of N2,N6-Di-Cbz Avizafone as an anti-inflammatory agent. Additionally, further research could be done to explore the potential use of N2,N6-Di-Cbz Avizafone as an adjuvant therapy for cancer, as well as its potential use in the treatment of neurodegenerative diseases.
Scientific Research Applications
N2,N6-Di-Cbz Avizafone has been studied for its potential medicinal applications. It has been shown to act as a ligand for various proteins and receptors, including the 5-HT2A receptor, the 5-HT2B receptor, and the 5-HT7 receptor. It has also been shown to modulate the activity of several enzymes, including monoamine oxidase (MAO), cyclooxygenase (COX), and phosphodiesterase (PDE).
properties
CAS RN |
60067-14-3 |
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Product Name |
N2,N6-Di-Cbz Avizafone |
Molecular Formula |
C₃₈H₃₉ClN₄O₇ |
Molecular Weight |
699.19 |
synonyms |
N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl-glycinamide; _x000B_ |
Origin of Product |
United States |
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